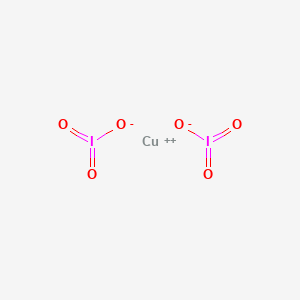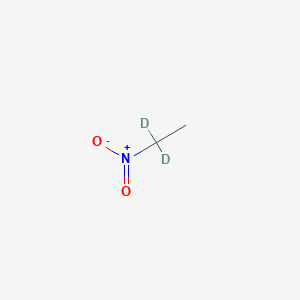
Iron(III) oxide hydrate
Overview
Description
Iron(III) oxide hydrate, commonly known as hydrated ferric oxide, is an inorganic compound that occurs naturally as the mineral hematite. It is recognized for its red-brown color and is widely used in various industrial applications. The compound is often referred to as rust when it forms on iron surfaces exposed to moisture and oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) oxide hydrate can be synthesized through several methods. One common laboratory method involves the electrolytic oxidation of iron in a sodium bicarbonate solution, which produces hydrated iron (III) oxide. This compound can then be dehydrated at around 200°C to yield Fe2O3 .
Industrial Production Methods: Industrially, iron oxide (Fe2O3), hydrate is produced by the precipitation of iron salts, such as ferric chloride or ferric nitrate, followed by controlled hydrolysis and oxidation. The resulting hydrated iron oxide is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Iron(III) oxide hydrate undergoes various chemical reactions, including:
Oxidation: Fe2O3 can be further oxidized to form iron (III) oxide-hydroxide (FeO(OH)).
Acid-Base Reactions: Fe2O3 reacts with acids such as sulfuric acid to form iron (III) sulfate and water.
Common Reagents and Conditions:
Hydrogen Gas: Used in reduction reactions at high temperatures.
Sulfuric Acid: Used in acid-base reactions to produce iron (III) sulfate.
Major Products:
Iron (III) Sulfate: Formed from reactions with sulfuric acid.
Iron (III) Oxide-Hydroxide: Formed from oxidation reactions.
Iron (Fe): Formed from reduction reactions.
Scientific Research Applications
Iron(III) oxide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a pigment in paints and coatings.
Biology: Employed in magnetic resonance imaging (MRI) as a contrast agent due to its magnetic properties.
Medicine: Utilized in targeted drug delivery systems and hyperthermia treatment for cancer.
Industry: Applied in the production of steel, as well as in environmental remediation processes.
Mechanism of Action
The mechanism by which iron oxide (Fe2O3), hydrate exerts its effects is primarily through its redox properties. In biological systems, it can interact with cellular components, leading to oxidative stress and cell damage. Its magnetic properties also enable it to be used in imaging and therapeutic applications .
Comparison with Similar Compounds
Iron(III) oxide hydrate can be compared with other iron oxides such as:
Iron (II) Oxide (FeO):
Iron (II,III) Oxide (Fe3O4):
Uniqueness: this compound is unique due to its stability, red-brown color, and wide range of applications in various fields. Its ability to undergo multiple redox reactions makes it a versatile compound in both industrial and scientific contexts .
Properties
IUPAC Name |
iron(3+);oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.H2O.3O/h;;1H2;;;/q2*+3;;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQTSCLUYMZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1309-37-1 (Parent) | |
| Record name | Iron oxide (Fe2O3), hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70923272 | |
| Record name | Iron(3+)ato oxido--waterato (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12259-21-1, 12022-37-6 | |
| Record name | Iron oxide (Fe2O3), hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+)ato oxido--waterato (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B78347.png)









